

Application Notes and Protocols: Synthesis and Evaluation of 4-Anilinoquinazoline Derivatives

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Compound of Interest

Compound Name: *4,7-Dichloro-6-nitroquinazoline*

Cat. No.: *B182880*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives represent a pivotal class of compounds in medicinal chemistry, primarily recognized for their potent inhibitory activity against various protein kinases. This structural scaffold is the foundation for several clinically approved anti-cancer drugs, most notably targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^[1] The dysregulation of these kinase signaling pathways is a hallmark of many cancers, making 4-anilinoquinazolines a subject of intense research and development.^[1]

These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the downstream signaling cascades that drive cell proliferation, survival, and angiogenesis.^[1] This document provides detailed application notes, experimental protocols for synthesis and biological evaluation, and a summary of the biological activities of representative 4-anilinoquinazoline derivatives.

Signaling Pathways Targeted by 4-Anilinoquinazoline Derivatives

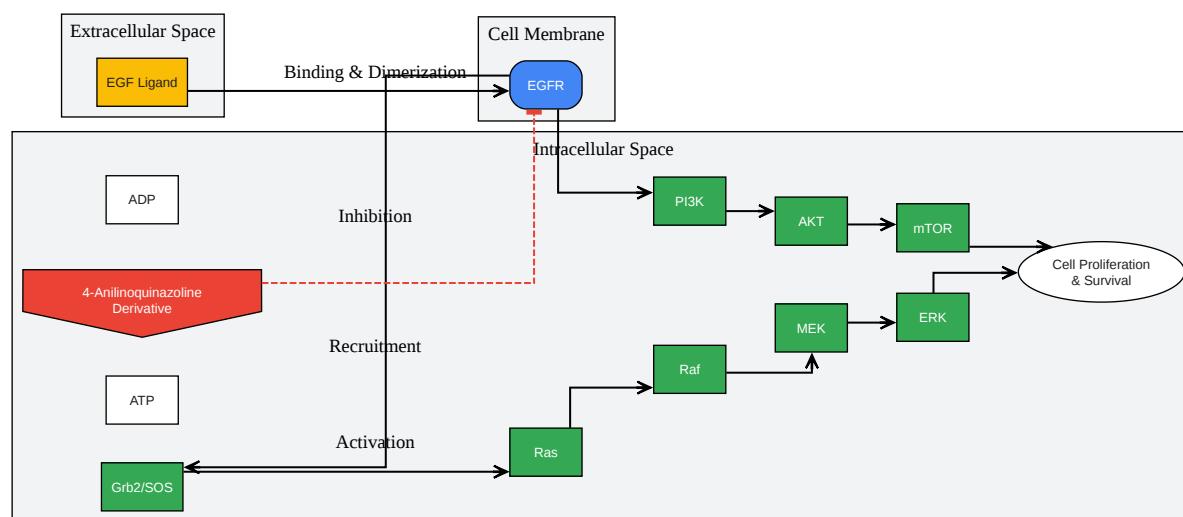
The primary molecular targets of many 4-anilinoquinazoline derivatives are receptor tyrosine kinases (RTKs) involved in cancer progression. The most prominent among these are EGFR

and VEGFR-2. More recently, this scaffold has also been identified as an inhibitor of the NOD1-RIPK2 signaling pathway, highlighting its potential in inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a transmembrane receptor that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

[2][3][4][5] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth. 4-Anilinoquinazoline-based EGFR inhibitors block the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.[2]

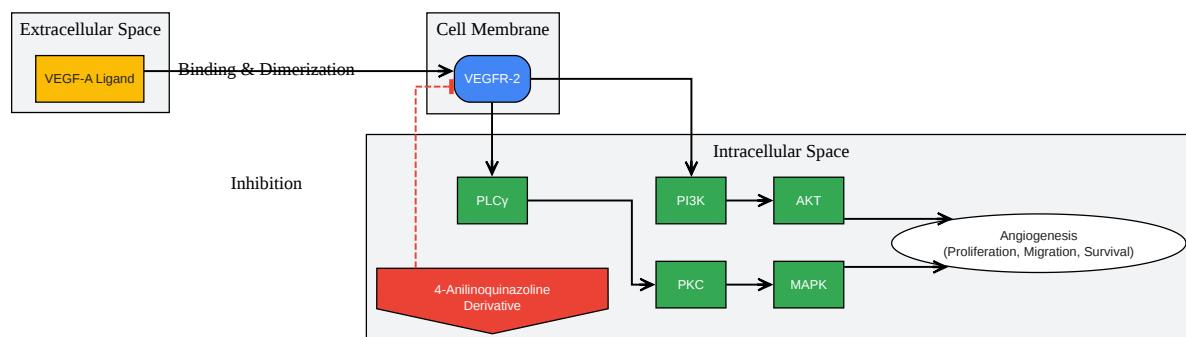


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EGFR signaling pathway and inhibition.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Pathway

VEGFR-2 is the main mediator of the angiogenic effects of VEGF-A.^[6] Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLC γ -PKC-MAPK and PI3K-Akt pathways. These pathways are critical for endothelial cell proliferation, migration, survival, and vascular permeability, which are essential processes for tumor angiogenesis.^{[6][7][8][9]} Dual inhibitors targeting both EGFR and VEGFR-2, such as vandetanib, are of significant interest in cancer therapy.^[10]

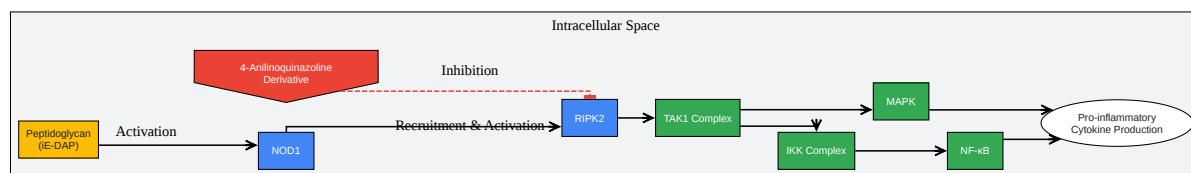
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VEGFR-2 signaling pathway and inhibition.

NOD1-RIPK2 Signaling Pathway

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a key role in the innate immune system.^[11] Upon

recognition of bacterial peptidoglycans, NOD1 recruits and activates receptor-interacting serine/threonine-protein kinase 2 (RIPK2).^{[11][12]} This leads to the activation of downstream signaling pathways, including NF- κ B and MAPK, resulting in the production of pro-inflammatory cytokines.^{[12][13][14]} Certain 4-anilinoquinazoline derivatives have been identified as potent inhibitors of the NOD1-RIPK2 signaling pathway, suggesting their potential therapeutic application in inflammatory diseases.^[15]



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NOD1-RIPK2 signaling pathway and inhibition.

Quantitative Data Summary

The following tables summarize the *in vitro* inhibitory activities (IC₅₀ values) of several key 4-anilinoquinazoline derivatives against various kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives

Compound	Target Kinase	IC50 (nM)	Reference
Gefitinib	EGFR	26-57	[16]
Vandetanib	VEGFR-2	40	[1] [17] [18]
VEGFR-3	110	[1] [17]	
EGFR	500	[1] [17]	
Lapatinib	EGFR	10.8	[19] [20]
HER2 (ErbB2)	9.2-9.8	[19] [20] [21]	

Table 2: Anti-proliferative Activity (IC50) of Gefitinib in Various Cancer Cell Lines

Cell Line	Cancer Type	EGFR Mutation Status	IC50 (µM)	Reference
PC9	Non-Small Cell Lung	Exon 19 deletion	0.01164	[22]
H1650	Non-Small Cell Lung	Exon 19 deletion	31.0	[23]
H1975	Non-Small Cell Lung	L858R, T790M	>10	[24]
A549	Non-Small Cell Lung	Wild-Type	>10	[24]
LoVo	Colorectal	Wild-Type	-	[16]

Table 3: Anti-proliferative Activity (IC50) of Vandetanib in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
A549	Non-Small Cell Lung	2.7	[17]
Calu-6	Non-Small Cell Lung	13.5	[17]
HNSCC cell lines	Head and Neck Squamous Cell	0.13-2.0	[25]

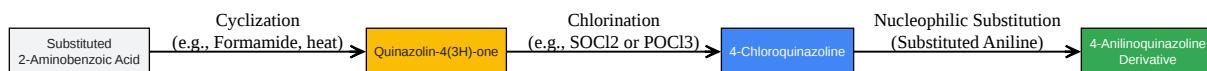
Table 4: Anti-proliferative Activity (IC50) of Lapatinib in Various Breast Cancer Cell Lines

Cell Line	HER2/EGFR Status	IC50 (μM)	Reference
UACC-812	HER2-overexpressing	0.010	[19]
MDA-MB-468	EGFR-overexpressing	3.31-4.7	[19][26]
MDA-MB-231	EGFR-overexpressing	18.6	[19]
MCF-7	Low HER2/EGFR	>1	[19]

Experimental Protocols

Synthesis of 4-Anilinoquinazoline Derivatives

A general and widely used method for the synthesis of 4-anilinoquinazoline derivatives involves a three-step process: synthesis of the quinazolinone core, chlorination, and subsequent nucleophilic aromatic substitution with the desired aniline. A more modern approach often utilizes microwave-assisted synthesis to reduce reaction times and improve yields.



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General workflow for the synthesis of 4-anilinoquinazoline derivatives.

Protocol: Four-Step Synthesis of Gefitinib

This protocol is adapted from a reported four-step synthesis of the FDA-approved drug, Gefitinib.[27][28][29]

Step 1: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-6,7-dimethoxy-2-chloroquinazoline

- To a solution of 2,4-dichloro-6,7-dimethoxyquinazoline in acetic acid, add 3-chloro-4-fluoroaniline.
- Heat the reaction mixture at 55 °C for 2 hours.
- After cooling, the product can be isolated by filtration.

Step 2: Monodemethylation

- Treat the product from Step 1 with trimethylammonium heptachlorodialuminate ([TMAH] [Al₂Cl₇]) in dichloromethane.
- Heat the mixture at 50 °C for 2 hours.
- The desired regioisomer can be purified by crystallization from hot methanol.

Step 3: O-Alkylation

- To a solution of the demethylated product in DMSO, add cesium carbonate and 4-(3-chloropropyl)morpholine.
- Stir the reaction mixture at 40 °C for 2.5 hours.
- The product can be isolated by extraction after the addition of water.

Step 4: Dechlorination

- To a solution of the product from Step 3 in methanol and acetic acid, add zinc powder and N,N,N',N'-tetramethylethylenediamine (TMEDA).
- Stir the mixture at 40 °C for 24 hours.
- The final product, Gefitinib, can be purified by crystallization.

In Vitro Biological Evaluation

Protocol: MTT Assay for Anti-proliferative Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.



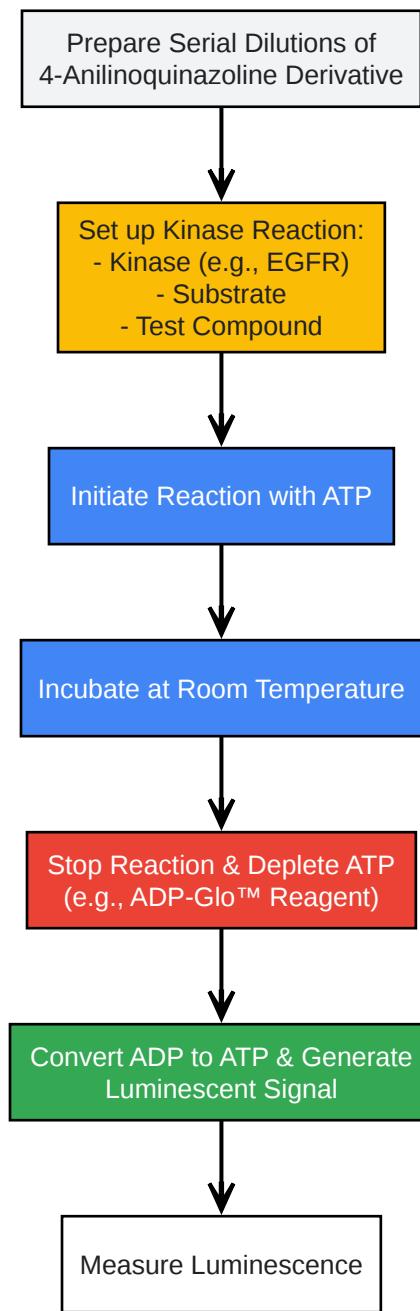
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Workflow for the MTT cell proliferation assay.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the 4-anilinoquinazoline derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the cell viability against the logarithm of the compound concentration.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase, such as EGFR.



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Workflow for an in vitro kinase inhibition assay.

- Compound Preparation: Prepare serial dilutions of the 4-anilinoquinazoline derivative in the appropriate kinase assay buffer.
- Kinase Reaction Setup: In a 96-well plate, add the diluted test compound, the recombinant kinase (e.g., EGFR), and the kinase substrate.
- Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.
- Signal Generation: Add a kinase detection reagent to convert the produced ADP to ATP and generate a luminescent signal.
- Luminescence Measurement: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value using a suitable curve-fitting software.[30][31]

Conclusion

4-Anilinoquinazoline derivatives continue to be a highly valuable scaffold in the development of targeted therapies, particularly in oncology. Their straightforward synthesis and the ability to modulate their activity against various kinases through structural modifications make them an attractive platform for drug discovery. The protocols and data presented in this document provide a comprehensive resource for researchers and scientists working on the synthesis, evaluation, and application of this important class of compounds. Further research into novel derivatives and their mechanisms of action holds the promise of developing more effective and selective therapeutic agents.

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